Product packaging for 7-Fluoroindoline(Cat. No.:CAS No. 769966-04-3)

7-Fluoroindoline

Cat. No.: B1367875
CAS No.: 769966-04-3
M. Wt: 137.15 g/mol
InChI Key: AGJTUVBSTFSZFY-UHFFFAOYSA-N
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Description

7-Fluoroindoline is a useful research compound. Its molecular formula is C8H8FN and its molecular weight is 137.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN B1367875 7-Fluoroindoline CAS No. 769966-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJTUVBSTFSZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588036
Record name 7-Fluoro-2,3-dihydro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769966-04-3
Record name 7-Fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2,3-dihydro-1H-indole
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Synthetic Methodologies and Reaction Pathways of 7 Fluoroindoline

Classical Approaches to 7-Fluoroindoline Synthesis

Classical synthetic routes to this compound often rely on the reduction of a corresponding oxidized precursor, such as 7-fluoroindole (B1333265) or 7-fluoroisatin. These methods, while foundational, may involve multiple steps and specific, sometimes harsh, reaction conditions.

One prominent classical method is the reduction of 7-fluoroisatin. A documented procedure involves the use of a combination of sodium borohydride (B1222165) and boron trifluoride etherate in an inert solvent like tetrahydrofuran. chemicalbook.com This reaction is carefully controlled at low temperatures to achieve the desired reduction of the ketone and amide functionalities to form the indoline (B122111) ring, yielding this compound as a white, needle-like solid. chemicalbook.com

Table 1: Classical Synthesis of this compound via Reduction of 7-Fluoroisatin chemicalbook.com

Parameter Details
Starting Material 7-Fluoroisatin
Reagents Sodium borohydride, Boron trifluoride diethyl etherate
Solvent Tetrahydrofuran
Temperature -10°C to -5°C
Atmosphere Inert (Nitrogen)

| Yield | 78.8% |

Other traditional strategies are often adaptations of well-known indole (B1671886) syntheses, such as the Fischer, Bartoli, or Leimgruber-Batcho methods, applied to appropriately fluorinated precursors. ijrtspublications.org For instance, the Bartoli synthesis can produce 7-substituted indoles by reacting ortho-substituted nitrobenzenes with vinyl magnesium bromide. ijrtspublications.org The resulting 7-fluoroindole can then be subsequently reduced to this compound.

Contemporary and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has driven the development of more direct, selective, and sustainable methods for preparing fluorinated heterocycles like this compound. These strategies often employ advanced catalytic systems and focus on improving efficiency and regioselectivity.

A direct approach to synthesizing fluorinated indolines involves the regioselective fluorination of the pre-formed indoline or indole ring. This is often accomplished using electrophilic fluorinating agents. smolecule.comresearchgate.net Reagents such as Selectfluor (N-fluorobenzenesulfonimide) are capable of introducing a fluorine atom onto an aromatic ring. smolecule.comresearchgate.netacs.org The regioselectivity of this electrophilic attack is governed by the electronic properties of the heterocyclic ring. In the case of indoline or related structures, the nitrogen atom's lone pair can direct the fluorination to specific positions. nih.gov For example, the fluorination of 1,3-diphenylbenzo[e] smolecule.comtriazin-7(1H)-one with Selectfluor occurs regioselectively at the position activated by enamine conjugation with the N-1 atom. nih.gov

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. openmedicinalchemistryjournal.comchinesechemsoc.org These methods can be applied to the synthesis and functionalization of the this compound scaffold. Palladium catalysis allows for the direct C-H functionalization of indoline substrates, offering a streamlined route to derivatives. chinesechemsoc.orgacs.org

A notable example demonstrates the highly selective C-H olefination of N-methyl this compound at the C5 position using a palladium catalyst with an S,O-ligand. acs.org While this is a derivatization reaction, it underscores the utility of palladium catalysis in activating specific C-H bonds on the this compound core under mild conditions. acs.org The development of such catalytic systems paves the way for constructing the core ring structure or introducing various functional groups with high precision. rsc.org For instance, palladium-catalyzed methods have been developed for the synthesis of indoles from 2-alkynylnitroarenes or through the cyclization of N-Ts-anilines with styrenes. mdpi.com

The principles of green chemistry, which aim to create more environmentally benign chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds. openmedicinalchemistryjournal.com This includes the use of water as a solvent, the development of catalyst-free reactions, and the use of reusable catalysts to minimize waste and hazardous substance use. openmedicinalchemistryjournal.comsemanticscholar.org

A green synthetic protocol has been reported for the reaction of indoles, including 7-fluoroindole (the direct precursor to this compound), with various aldehydes. semanticscholar.org This method utilizes water as the reaction medium and sulfuric acid as the catalyst, offering significant advantages such as short reaction times (5 minutes), simple work-up procedures, and excellent yields, while avoiding hazardous organic solvents. semanticscholar.org

Table 2: Green Synthesis of a 3,3'-Diindolylmethane Derivative Using 7-Fluoroindole semanticscholar.org

Parameter Details
Reactants 7-Fluoroindole, 4-Pyridinecarboxaldehyde
Catalyst Concentrated Sulfuric Acid
Solvent Water
Reaction Time 5 minutes
Product 3,3'-(pyridin-4-ylmethylene)bis(7-fluoro-1H-indole)

| Yield | 77% |

Furthermore, an industrial-scale preparation of 7-fluoroindole has been patented, which involves a cyclization followed by a hydrogenation-reduction step using Raney nickel, with subsequent purification via vacuum distillation and macroporous resin separation to ensure a high-purity product. google.com Such processes, focused on efficiency and purification, align with green chemistry goals of optimizing resource use.

Palladium-Catalyzed Cross-Coupling Approaches in this compound Synthesis

Derivatization and Functionalization of this compound

The this compound scaffold can be further modified to create a diverse range of derivatives. The reactivity of the aromatic ring is influenced by the interplay of the electron-donating secondary amine and the electron-withdrawing, yet ortho-, para-directing, fluorine atom.

In electrophilic aromatic substitution (EAS), the outcome is determined by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org The indoline moiety contains two key influencing groups: the secondary amine and the fluorine atom.

The Amino Group (-NH-) : The nitrogen atom is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the cationic intermediate (the arenium ion).

The Fluorine Atom (-F) : Halogens are a unique class of substituents. They are deactivating due to their strong electronegativity (inductive effect), but they are ortho, para-directing because their lone pairs can help stabilize the cationic intermediate via resonance. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the amine group dominates. The positions ortho (C2) and para (C4) to the amine are part of the pyrroline (B1223166) ring. The other ortho position is C7, which is blocked by the fluorine atom. The position para to the amine is C5. Therefore, electrophilic attack is strongly directed to the C5 position. The directing effect of the fluorine atom (to its ortho C6 and para C4 positions) is weaker than that of the amine. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C5 position of the this compound ring. libretexts.org This is supported by related palladium-catalyzed C-H functionalization studies on N-methyl this compound, which also show exclusive reactivity at the C5 position. acs.org

Nucleophilic Substitution Reactions Involving this compound

The this compound scaffold possesses a key nucleophilic center at the nitrogen atom of the indoline ring. This nitrogen can readily participate in nucleophilic substitution reactions by attacking a variety of electrophilic species. This reactivity is fundamental to the construction of more complex molecules.

The secondary amine of the indoline ring allows it to act as a potent nucleophile, displacing leaving groups from alkylating or acylating agents. This process is a cornerstone for the functionalization of the indoline core. For instance, the nitrogen atom can attack alkyl halides, leading to N-alkylated products, or acyl chlorides, yielding N-acylated derivatives. This reactivity is analogous to the Gabriel synthesis, where a phthalimide (B116566) anion acts as a nitrogen nucleophile to displace a halide from an alkyl halide. libretexts.org In the case of this compound, the neutral nitrogen atom's lone pair is sufficiently nucleophilic to initiate the reaction, although the subsequent protonated product requires a base to be neutralized. libretexts.org

The table below summarizes representative nucleophilic substitution reactions where the this compound nitrogen acts as the nucleophile.

Reaction TypeElectrophile ExampleProduct ClassSignificance
N-AlkylationAlkyl Halide (e.g., Benzyl Bromide)N-Alkyl-7-fluoroindolineIntroduces alkyl chains, modifying steric and electronic properties.
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)N-Acyl-7-fluoroindolineForms amides, which are important functional groups in medicinal chemistry.
N-ArylationAryl Halide (e.g., Fluorobenzene)N-Aryl-7-fluoroindolineCreates a direct nitrogen-aromatic ring bond, often requiring metal catalysis. scielo.br
N-SulfonylationSulfonyl Chloride (e.g., Tosyl Chloride)N-Sulfonyl-7-fluoroindolineProduces sulfonamides, a key structural motif in various therapeutic agents.

These reactions underscore the utility of this compound as a building block, where the nucleophilic character of the nitrogen atom is harnessed to create a diverse array of substituted indoline derivatives.

Heteroatom Functionalization at the Nitrogen Atom of this compound

Functionalization at the nitrogen atom of the this compound ring is a primary strategy for modifying its chemical and biological properties. This is typically achieved through reactions with various electrophiles, leading to the formation of new carbon-nitrogen, nitrogen-oxygen, or nitrogen-sulfur bonds.

N-Alkylation and N-Arylation: The nitrogen atom of this compound can be readily alkylated using alkyl halides or sulfates, often in the presence of a base to neutralize the resulting acid. scielo.br N-arylation, the formation of a bond between the indoline nitrogen and an aromatic ring, can also be achieved, sometimes requiring conditions like the use of copper catalysts. scielo.br

N-Acylation: N-Acylation is a common transformation, yielding N-acyl-7-fluoroindolines. This reaction can be carried out using acyl chlorides or anhydrides. scielo.brnih.gov For example, reacting an indoline with an acyl chloride in the presence of a base like triethylamine (B128534) provides the corresponding N-acyl compound. This functionalization is particularly significant as the resulting amide bond is a prevalent feature in many pharmaceutical compounds. Rhodium-catalyzed C-H acylation of indolines using anhydrides has also been reported as an effective method. nih.gov

N-Aminomethylation (Mannich Reaction): The Mannich reaction can be applied to indoline systems, allowing for the introduction of aminomethyl groups at the nitrogen position. scielo.br

The following table details various methods for the functionalization of the indoline nitrogen, which are applicable to the 7-fluoro derivative.

Functionalization TypeReagentsConditionsResulting Functional GroupReference
N-AlkylationAlkyl Halides/Sulfates, BaseVaries (e.g., NaH in DMF)-CH₂R scielo.br
N-ArylationAryl Bromides, Cu₂OInert atmosphere-Aryl scielo.br
N-AcylationAcyl Chlorides, BaseTriethylamine in CH₂Cl₂-C(O)R scielo.br
N-AcylationCarboxylic Anhydrides, Rh(I) catalystDMF, 80 °C-C(O)R nih.gov
Mannich ReactionFormaldehyde, AmineAcidic/Basic conditions-CH₂NR₂ scielo.br

Ring-Opening and Rearrangement Reactions of this compound Derivatives

The indoline scaffold, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse molecular architectures. These transformations can be triggered by thermal, photochemical, or chemical means.

Ring-Opening Reactions: The pyrrole (B145914) ring of indoline derivatives can be opened through various catalytic processes. For instance, the hydrodenitrogenation of indole proceeds through an indoline intermediate, which then undergoes C-N bond cleavage to form alkyl anilines. osti.gov DFT calculations suggest that after hydrogenation to indoline, the cleavage of the C-N bond is a key step in the ring-opening process. osti.gov Photochemical induction is another route; spiro-indolines can undergo photoinitiated ring-opening to form colored merocyanine (B1260669) species. nih.govcapes.gov.bracs.org This process involves the cleavage of the C-O bond in spirooxazine derivatives of indoline. capes.gov.brresearchgate.net Additionally, acid-catalyzed ring-opening of β-lactams fused to an indole core can lead to the formation of polycyclic indolines through a dearomatization cascade. rsc.org

Rearrangement Reactions: Rearrangement reactions of indoline derivatives provide access to structurally complex isomers.

Beckmann Rearrangement: Oximes derived from isatin (B1672199) (indole-2,3-dione), a close relative of indoline, can undergo a Beckmann rearrangement. scielo.br Depending on the conditions, this can lead to the formation of cyanoanilines or 2-cyanophenylisocyanates. scielo.brymerdigital.com This suggests that an oxime derived from a 7-fluoroindolin-2-one could potentially undergo a similar rearrangement to yield substituted aniline (B41778) derivatives.

Aza-Semipinacol Rearrangement: Spiro-indoline derivatives can undergo a stereospecific aza-semipinacol rearrangement under acidic conditions to yield indolenine products with a rearranged carbon skeleton. chemrxiv.org

Oxidative Rearrangement: Indole alkaloids can be rearranged into their spirooxindole analogs through oxidative processes, highlighting a pathway for significant structural reorganization. acs.org

These reactions, while not all explicitly documented for this compound itself, represent potential synthetic pathways based on the known chemistry of the indoline and indole ring systems.

Reaction TypeTrigger/ReagentPrecursor/DerivativeProduct TypeReference
Ring-OpeningCatalytic HydrogenolysisThis compoundAlkyl anilines osti.gov
Photochemical Ring-OpeningUV/Visible LightSpiro[indoline-pyran] derivativeMerocyanine nih.govacs.org
Beckmann RearrangementAcid (e.g., PPA, H₂SO₄)7-Fluoroindolin-2-one OximeSubstituted 2-aminobenzonitrile scielo.brymerdigital.com
Aza-Semipinacol RearrangementAcidSpiro-7-fluoroindoline derivativeRearranged Indolenine chemrxiv.org

Mechanistic Investigations and Reactivity Profiling of 7 Fluoroindoline

Elucidation of Reaction Mechanisms in 7-Fluoroindoline Chemistry

Detailed mechanistic studies specifically for this compound are not extensively documented in the literature. However, insights can be drawn from reactions involving the broader class of indolines and related fluorinated analogs. The functionalization of indolines often proceeds through mechanisms involving the nitrogen atom's lone pair and the aromatic system.

One of the key reaction types for which mechanistic aspects have been considered is the transition-metal-catalyzed C-H functionalization. For instance, in the palladium-catalyzed C5 olefination of N-methyl indolines, the proposed mechanism generally involves the coordination of the palladium catalyst to the indoline (B122111). The precise mechanism of C-H activation can vary, but a common pathway is concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a ligand or base. For N-substituted indolines, the reaction is often directed to specific positions on the benzene (B151609) ring. In the case of N-methyl-7-fluoroindoline, functionalization occurs at the C5 position. nih.gov

For the related compound, 7-fluoroindole (B1333265), mechanistic discussions have arisen in the context of C3-alkylation reactions. In a metal-free hydrogen autotransfer-type reaction, preliminary mechanistic studies support a chain process. This begins with the oxidation of an alcohol to its corresponding aldehyde, which then undergoes condensation onto the indole (B1671886) at the C3 position. This is followed by a reduction step where another equivalent of the primary alcohol acts as a hydride donor. While this reaction pertains to the indole form, it highlights the types of mechanistic pathways that can be operative in the broader indole/indoline family.

Influence of Fluorine Substitution on Reactivity and Selectivity in this compound

The fluorine atom at the 7-position of the indoline ring exerts a significant influence on the molecule's reactivity and the selectivity of its reactions. This is primarily due to fluorine's high electronegativity, which leads to a strong electron-withdrawing inductive effect (-I effect).

A clear example of this is seen in the palladium-catalyzed C5-olefination of N-methyl indolines. Research has shown that the yield of the C5-olefinated product is lower for N-methyl-7-fluoroindoline compared to its 4-fluoro and 6-fluoro isomers. nih.govacs.org This reduced reactivity is attributed to the deactivating nature of the fluorine atom at the 7-position, which is meta to the reacting C5 position. nih.govacs.org The electron-withdrawing effect of the fluorine atom reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the palladium catalyst. nih.gov

This trend is also observed with other halogen substituents. For example, the reaction of N-methyl-7-chloroindoline also results in a slightly lower yield for the C5-olefinated product compared to its 4-chloro counterpart. nih.govacs.org

The table below summarizes the yields for the C5-olefination of various N-methyl-halo-indolines with ethyl acrylate, highlighting the impact of the halogen's position on reactivity.

Substrate (N-Methyl Indoline)Yield of C5-Olefinated Product (%)Selectivity (C5 vs. other positions)
4-Fluoroindoline76>20:1
6-Fluoroindoline68>20:1
This compound51>20:1
4-Chloroindoline69>20:1
7-Chloroindoline56>20:1

The data clearly illustrates that for both fluoro and chloro substituents, placement at the 7-position results in the lowest yield among the isomers studied, underscoring the deactivating effect of the halogen when positioned meta to the site of C-H activation. Despite the lower reactivity, the selectivity for C5-functionalization remains high. nih.govacs.org

Kinetic and Thermodynamic Studies of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the current scientific literature. Such studies, which would involve measuring reaction rates, determining rate laws, and evaluating thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of activation, are crucial for a deep understanding of reaction mechanisms.

While direct data for this compound is not available, general principles of physical organic chemistry can be applied. For instance, the deactivating effect of the fluorine atom in the C5-olefination of N-methyl-7-fluoroindoline suggests that the activation energy for the rate-determining step (likely the C-H activation) is higher for this isomer compared to the more reactive 4-fluoro and 6-fluoro isomers. nih.govacs.org

Kinetic isotope effect (KIE) studies, which involve replacing a hydrogen atom with its heavier isotope deuterium, are a powerful tool for probing reaction mechanisms. For C-H activation reactions, a significant primary KIE (kH/kD > 1) is often observed if the C-H bond is broken in the rate-determining step. While no KIE studies have been reported specifically for this compound, such experiments would be invaluable in confirming the nature of the C-H bond cleavage step in its functionalization reactions.

Similarly, detailed thermodynamic studies would provide quantitative measures of the stability of reactants, intermediates, transition states, and products. Computational studies, such as Density Functional Theory (DFT) calculations, could also offer valuable insights into the thermodynamics and kinetics of this compound reactions, complementing experimental findings. For the related 7-fluoro-1H-indole-5-carboxylic acid, DFT studies have been used to investigate its electronic properties, such as the HOMO-LUMO gap, which provides an indication of its reactivity. Similar computational approaches for this compound would be highly informative.

Advanced Spectroscopic and Analytical Research Techniques for 7 Fluoroindoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies of 7-Fluoroindoline

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹⁹F NMR are employed to provide detailed information about the molecular framework and the chemical environment of the fluorine substituent.

Application of Fluorine-19 NMR Spectroscopy in this compound Research

Fluorine-19 NMR (¹⁹F NMR) is particularly valuable for studying fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for structural confirmation. For this compound hydrochloride, the ¹⁹F NMR spectrum shows a characteristic signal consistent with fluorine substitution on the aromatic ring. vulcanchem.com

Table 1: NMR Spectroscopic Data for this compound Hydrochloride vulcanchem.com
TechniqueSolventChemical Shift (δ) / ppmAssignment
¹H NMRDMSO-d₆6.85 (dd, J = 8.4, 5.1 Hz)1H, Aromatic H
6.72 (td, J = 8.4, 2.5 Hz)1H, Aromatic H
3.45 (t, J = 8.3 Hz)2H, CH₂
2.95 (t, J = 8.3 Hz)2H, CH₂
¹⁹F NMRDMSO-d₆-118.2Aromatic F (relative to CFCl₃)

The data from ¹H NMR complements the ¹⁹F NMR results, confirming the partial reduction of the pyrrole (B145914) ring, which is characteristic of the indoline (B122111) structure. vulcanchem.com The presence of two triplets corresponding to the adjacent methylene (B1212753) (CH₂) groups confirms the 2,3-dihydro-1H-indole backbone. vulcanchem.com

Advanced NMR Techniques for Studying this compound Interactions

While one-dimensional NMR provides fundamental structural data, advanced two-dimensional (2D) NMR techniques are essential for confirming atomic connectivity and spatial relationships, particularly in more complex derivatives of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to correlate the proton signals of the two methylene groups at δ 3.45 and 2.95 ppm directly to their attached ¹³C nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing longer-range couplings (2-3 bonds). It can be used to confirm the position of the fluorine atom by observing correlations between the fluorine and protons on the aromatic ring, as well as between the aromatic protons and the carbons of the saturated five-membered ring. google.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about through-space proximity of nuclei. For this compound, NOESY could confirm the connectivity and stereochemistry in its derivatives by showing spatial correlations between protons on the aliphatic ring and those on the aromatic portion.

In synthetic applications, ¹H NMR is routinely used to determine the regioselectivity and yield of reactions, such as in the palladium-catalyzed C5 C-H olefination of N-methyl this compound. nih.gov

Mass Spectrometry-Based Approaches for this compound and Its Metabolites

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound and its derivatives. While specific high-resolution mass spectra for the parent this compound are not detailed in the surveyed literature, the technique is frequently applied to its precursors and reaction products. For instance, mass spectrometry is used to characterize complex polymers and quinoline (B57606) derivatives synthesized from this compound-2,3-dione. chinesechemsoc.orggoogle.comacs.org

When analyzed by MS, this compound (C₈H₈FN, Molecular Weight: 137.15 g/mol ) would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 137. Key fragmentation patterns would likely involve the loss of a fluorine atom or cleavage of the saturated pyrrolidine (B122466) ring. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for monitoring the progress of reactions involving this compound derivatives and for purifying the resulting products. google.com

Table 2: Predicted Mass Spectrometry Data for this compound
m/z Value (Predicted)Ion/Fragment IdentityNotes
137[C₈H₈FN]⁺Molecular Ion (M⁺)
118[M - F]⁺ or [M - NHCH₂]⁺Loss of fluorine or fragment from ring cleavage
109[C₇H₆N]⁺Possible fragment after loss of C₂H₄

Note: This table is based on theoretical fragmentation patterns and not on reported experimental data.

Spectroscopic Investigations of Electronic Transitions in this compound

The study of electronic transitions in this compound, typically using Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into its chromophoric system. The primary chromophore in this compound is the fluorinated benzene (B151609) ring. Saturation of the adjacent five-membered ring significantly alters the electronic properties compared to its aromatic counterpart, 7-fluoroindole (B1333265).

The partial reduction of the pyrrole ring in indoline disrupts the extended π-conjugated system present in indole (B1671886). Consequently, the electronic transitions in this compound are primarily the π → π* transitions characteristic of a substituted benzene molecule. These transitions would be expected to occur at shorter wavelengths compared to the extended conjugated system of 7-fluoroindole. While specific experimental UV-Vis spectra for this compound are not widely published, studies on related derivatives, such as polymers made from this compound-2,3-dione, utilize UV-Vis spectroscopy to determine properties like optical band gaps. chinesechemsoc.org Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), have been used to predict the UV-Vis spectra and electronic transitions of the closely related compound 7-fluoroisatin. researchgate.net Such computational approaches could similarly be applied to predict the absorption maxima and key electronic transitions of this compound.

Computational and Theoretical Chemistry Studies of 7 Fluoroindoline

Quantum Chemical Calculations of Electronic Structure and Reactivity of 7-Fluoroindoline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound and its derivatives. mdpi.comfrontiersin.orgmdpi.com The introduction of a highly electronegative fluorine atom at the 7-position of the indoline (B122111) ring significantly alters the molecule's electronic distribution. This modification can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for molecular recognition by biological targets.

DFT calculations can be used to determine various molecular properties and reactivity descriptors:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For fluorinated indoles, the fluorine atom creates a region of negative electrostatic potential, influencing how the molecule interacts with its biological receptors.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For instance, substituents on the indole (B1671886) ring can raise or lower the HOMO and LUMO energy levels, thereby affecting the molecule's nucleophilic or electrophilic character.

Reactivity Descriptors: Conceptual DFT provides a framework for calculating global reactivity indices such as chemical potential (µ), hardness (η), and electrophilicity (ω), as well as local descriptors like the Fukui function (f(r)). mdpi.commdpi.com The Fukui function identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

In a study on fluoroindoles, DFT was employed to show that these compounds stably interact with biological targets like microtubule polymerase. nih.govresearchgate.net Such calculations help in understanding the binding modes and the nature of the interactions at an electronic level, providing a theoretical basis for their biological activity.

Molecular Dynamics Simulations of this compound and Its Biological Targets

Molecular dynamics (MD) simulations offer a powerful "computational microscope" to study the dynamic behavior of molecules and their interactions with biological targets over time. jyoungpharm.orgresearchgate.net These simulations are crucial for understanding how this compound and its derivatives bind to receptors and modulate their function.

Key Applications of MD Simulations:

Binding Stability: MD simulations can assess the stability of a ligand-protein complex. By running simulations for extended periods (e.g., nanoseconds), researchers can observe the conformational changes and interactions that stabilize the binding. For example, MD simulations have been used to confirm the steady interaction of fluoroindoles with microtubule polymerase. nih.gov

Interaction Mechanisms: These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. This information is vital for understanding the molecular basis of a compound's activity. Studies on sirtuin inhibitors, for instance, have used MD to reveal steady interactions and key hydrogen bonds between the compounds and the target proteins. jyoungpharm.orgnih.govjyoungpharm.com

Conformational Analysis: this compound possesses greater conformational flexibility compared to its fully aromatic counterpart, 7-fluoroindole (B1333265). MD simulations can explore the accessible conformations of the molecule and how its flexibility influences binding to a target.

A notable application of MD simulations is in the study of tubulin inhibitors. researchgate.net Microtubules are dynamic protein filaments essential for various cellular processes, and their disruption is a key strategy in cancer therapy. nih.govcore.ac.uk MD simulations of fluoroindoles with microtubule polymerase have helped to elucidate the mechanism of antifungal activity, showing that these compounds interact stably with the target. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in drug discovery for predicting the biological activity of new compounds based on their chemical structures. researchgate.netnih.govtandfonline.com For this compound derivatives, SAR and QSAR models help to understand how modifications to the chemical structure, particularly the position and nature of substituents, affect their therapeutic properties. journalijar.com

Several studies on halogenated indoles have highlighted the importance of the fluorine substituent for biological activity:

Antifungal Activity: QSAR analyses of halogenated indoles revealed that the presence of a fluoro group on the indole moiety is essential for anti-Botrytis activity. nih.gov The position of the fluorine atom can significantly impact the potency. For instance, in a study of (+)-dihydroguaiaretic acid derivatives, it was found that a small electron-withdrawing group at the meta-position of a phenyl group was important for higher antifungal activity. nih.gov

Antibacterial and Antivirulence Activity: The position of the halogen atom on the indole ring influences the antibacterial and antibiofilm activities. nih.govresearchgate.net For example, 7-fluoroindole has been identified as an antivirulence compound that inhibits biofilm formation and reduces the production of virulence factors in Pseudomonas aeruginosa. nih.govresearchgate.net QSAR models have shown that chloro and bromo substitutions at positions 4 or 5 of the indole ring are crucial for eradicating the growth of Vibrio parahaemolyticus. researchgate.net

These models often use physicochemical descriptors and 3D structural features to build a mathematical relationship with the observed biological activity, guiding the design of more potent and selective derivatives.

Prediction of Spectroscopic Parameters for this compound

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, which aids in the structural elucidation of novel compounds. mdpi.comnih.govresearchgate.net

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is a highly sensitive NMR probe due to its 100% natural abundance and large chemical shift range, making it an excellent tool for studying molecular interactions and environments. nih.govcdnsciencepub.com However, accurately predicting ¹⁹F chemical shifts computationally remains a challenge. researchgate.net DFT calculations, often using the gauge-independent atomic orbital (GIAO) method, are commonly employed for this purpose. anu.edu.auescholarship.org

Studies have shown that DFT calculations can predict ¹⁹F chemical shifts that are sensitive to electric fields and through-space electrostatic interactions, although these predictions can be modulated by dielectric shielding from the solvent and protein environment. anu.edu.au For fluorinated aromatic compounds, linear scaling methods are often applied to correct for systematic errors in the calculations, improving the accuracy of the predictions. escholarship.orgescholarship.org A study recommended the B3LYP/6-31+G(d,p) level of theory for rapid and reasonably accurate predictions of ¹⁹F chemical shifts in fluoroaromatics. escholarship.org

¹H NMR Spectroscopy: Predicting ¹H NMR chemical shifts is also a valuable computational tool. mdpi.comnih.gov Various computational methods, from empirical approaches to DFT calculations, are available. mdpi.com Recent advancements using machine learning algorithms trained on large experimental datasets have shown high accuracy, with mean absolute errors of less than 0.10 ppm. mdpi.comnih.govresearchgate.net

The table below summarizes some predicted spectroscopic data for this compound and related compounds.

CompoundSpectroscopy TypePredicted/Observed Chemical Shifts (ppm)Computational Method/Solvent
This compound hydrochloride¹H NMRδ 6.85 (dd), 6.72 (td), 3.45 (t), 2.95 (t)DMSO-d₆
This compound hydrochloride¹⁹F NMRδ -118.2 (relative to CFCl₃)DMSO-d₆
Fluoroindoles¹⁹F NMRSensitive to electric fields and charge mutations in proteinsDFT (B3LYP/6-31+G(d,p)) anu.edu.au
Fluorinated Aromatics¹⁹F NMRMean Absolute Deviation of 2.1 ppmB3LYP/6-31+G(d,p) with scaling escholarship.org

Applications of 7 Fluoroindoline in Medicinal Chemistry and Drug Discovery

7-Fluoroindoline as a Core Scaffold for Bioactive Molecule Synthesis

The this compound framework serves as a versatile template for constructing complex bioactive molecules. Its precursor, 7-fluoroindole (B1333265), is a key intermediate in the synthesis of pharmaceuticals, including potential antidepressants and antipsychotics. chemimpex.com The subsequent reduction of the indole's pyrrole (B145914) ring to an indoline (B122111) creates a structure with distinct chemical properties, paving the way for a new class of drug candidates.

Design and Synthesis of this compound-Based Drug Candidates

The synthesis of this compound-based drug candidates typically begins with its precursor, 7-fluoroindole. chemimpex.com A common synthetic route involves the reduction of 7-fluoroindole to this compound using reagents like sodium cyanoborohydride in acetic acid. mdpi.com This core can then be further functionalized. For example, in the development of influenza inhibitors, derivatives were created by starting with 7-fluoro-5-methyl-1H-indole, which was protected with a tosyl group. nih.gov Subsequent reactions, such as bromination and Suzuki-Miyaura coupling, allowed for the introduction of various substituents, demonstrating the scaffold's versatility. vulcanchem.com This multi-step process enables the creation of a library of derivatives where different chemical groups can be attached to the core structure to optimize biological activity. sci-hub.se The design strategy often involves using the 7-fluoroindole or this compound scaffold as a bioisosteric replacement for other heterocyclic systems, such as 7-azaindole (B17877), to improve drug-like properties. nih.gov

Modulation of Pharmacological Profiles through this compound Scaffolds

The incorporation of the this compound scaffold significantly influences the pharmacological properties of a molecule. The fluorine atom itself is crucial; its high electronegativity can enhance binding affinity to biological targets through hydrogen bonding and other electrostatic interactions. vulcanchem.com Furthermore, replacing a carbon-hydrogen bond with a carbon-fluorine bond can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. smolecule.com

Exploration of Biological Activities of this compound Derivatives

Derivatives built upon the this compound scaffold have been investigated for a range of biological activities, targeting various receptors and enzymes involved in disease processes.

Receptor Binding Studies of this compound Analogues

The this compound scaffold is a key component in the development of ligands for serotonin (B10506) (5-HT) receptors, which are important targets for neurological and psychiatric disorders. chemimpex.comchemimpex.com A patent for a class of imidazolyl-substituted indole (B1671886) derivatives describes them as high-affinity agonists for the 5-HT7 receptor. google.com These compounds, based on a substituted 7-fluoroindole core, are noted for being among the first low-basicity 5-HT7 receptor agonists. google.com Studies on related halogenated indoline derivatives have shown that the type and position of the halogen atom can control the selectivity between 5-HT2A and 5-HT2C receptor subtypes. nih.gov For instance, while 6-fluoro derivatives showed a preference for the 5-HT2A receptor, chloro- and bromo-substitutions at the same position favored the 5-HT2C receptor, highlighting the subtle yet powerful influence of the halogen substituent on receptor interaction. nih.gov

Compound ClassTarget ReceptorReported Activity
Imidazolyl-substituted 7-fluoroindoles5-HT7High-affinity agonists google.com
6-Fluoroindoline Derivatives5-HT2APreferential binding over 5-HT2C nih.gov

Enzyme Inhibition Profiling of this compound Compounds

The 7-fluoroindole scaffold has proven effective in the design of potent enzyme inhibitors. One of the most notable applications is in the development of inhibitors for the influenza virus polymerase basic protein 2 (PB2) subunit, a critical component for viral replication. nih.govnih.gov In this research, 7-fluoro-substituted indoles were used as bioisosteric replacements for the 7-azaindole scaffold of the clinical candidate Pimodivir. nih.govresearchgate.net This work led to the identification of a 5,7-difluoroindole (B1306068) derivative as a potent and metabolically stable influenza inhibitor with demonstrated in vivo efficacy. nih.govresearchgate.net

Beyond antiviral applications, 7-fluoroindole has been identified as an anti-virulence agent against the opportunistic pathogen Pseudomonas aeruginosa. nih.gov It was shown to significantly suppress protease activity and reduce the production of several quorum-sensing-regulated virulence factors without inhibiting the growth of the bacteria, presenting an alternative to traditional antibiotics. nih.govresearchgate.netoup.com Additionally, 7-fluoroindole has been used in studies of its binding affinity to R67 dihydrofolate reductase, an enzyme that confers resistance to the antibacterial drug trimethoprim. ossila.com

Table 1: Enzyme Inhibition by 7-Fluoroindole Derivatives
Derivative ClassTarget EnzymeBiological EffectReported IC₅₀ / Activity
5,7-difluoroindole analogueInfluenza A Polymerase PB2AntiviralIC₅₀ = 4-21 nM against various influenza A strains researchgate.net
7-fluoroindolePseudomonas aeruginosa ProteaseAnti-virulenceMarkedly suppressed protease activity nih.gov
7-fluoroindoleR67 dihydrofolate reductaseBinding StudyUsed in ¹⁹F NMR binding affinity studies ossila.com

Development of this compound-Containing Fluorescent Probes and Imaging Agents

The fluorine atom in this compound makes it an attractive candidate for the development of specialized probes and imaging agents. The stable isotope, fluorine-19 (¹⁹F), has 100% natural abundance and is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free signal in biological systems. diva-portal.org This property has been exploited using 7-fluoroindole to study protein-ligand interactions, such as its binding to R67 dihydrofolate reductase. ossila.com The chemical shift of the ¹⁹F is highly sensitive to its local environment, providing valuable information on binding events and protein conformational changes. diva-portal.org

Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in clinical and preclinical research. The synthesis of ¹⁸F-labeled tryptophan analogues, using fluorinated indoles as precursors, has been developed for the potential visualization of metabolic pathways. mdpi.com While the development of this compound-based imaging agents is an emerging area, the inherent properties of the fluorinated scaffold suggest significant potential. vulcanchem.com For instance, researchers have described the unusual photoreactivity of 7-fluoro-tryptophan (derived from 7-fluoroindole), which upon UV exposure can form a new, bright fluorophore, opening avenues for novel fluorescence probe development. acs.org

Metabolic Stability and Pharmacokinetic Considerations of this compound Derivatives

The introduction of a fluorine atom into a drug candidate's molecular structure is a widely utilized strategy in medicinal chemistry to enhance its metabolic stability and pharmacokinetic profile. In the context of indoline-based compounds, the strategic placement of a fluorine atom at the 7-position of the indoline ring system has been explored to block potential sites of metabolism and thereby improve the drug-like properties of the resulting derivatives. This section delves into the research findings concerning the metabolic stability and pharmacokinetic considerations of this compound derivatives.

The rationale behind using fluorine as a "metabolic blocker" stems from the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. tandfonline.com Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. nih.gov By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the rate of oxidative metabolism at that site can be significantly reduced, leading to a longer half-life, reduced clearance, and improved oral bioavailability. tandfonline.com

Research into anti-influenza agents has provided significant insights into the benefits of incorporating a this compound scaffold. In the quest for novel inhibitors of the influenza PB2 cap-binding domain, 7-fluoro-substituted indoles were investigated as bioisosteric replacements for the 7-azaindole scaffold of the clinical candidate Pimodivir. researchgate.netnih.govnih.gov A noteworthy discovery from this research was a 5,7-difluoroindole derivative that was identified as a potent and metabolically stable influenza inhibitor. researchgate.netnih.govnih.gov This compound exhibited a favorable oral pharmacokinetic profile and demonstrated efficacy in in vivo mouse models. researchgate.netnih.govnih.gov A crucial advantage of this 7-fluoroindole derivative was its lack of susceptibility to metabolism by aldehyde oxidase, a metabolic pathway that was a concern for previously developed inhibitors in this class. researchgate.netnih.govnih.gov

In a different therapeutic area, the development of indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei for the treatment of Human African Trypanosomiasis (HAT) also involved the investigation of this compound. nih.gov The study aimed to block a potential metabolic "hot spot" at the 5-position of the indoline core by introducing a fluorine atom. nih.gov While the addition of a fluoro substituent at the 7-position was explored, the study concluded that for the specific series of compounds, it offered no significant advantage in terms of metabolic stability over other substitutions. nih.gov

The following table summarizes in vitro metabolic stability data for a selection of indoline derivatives from a study on antitrypanosomal agents, including a this compound analog.

Data adapted from a study on indoline-2-carboxamide derivatives as antitrypanosomal agents. nih.gov Clint represents intrinsic clearance.

Interactions of 7 Fluoroindoline with Biological Systems

Molecular Interactions with Proteins and Nucleic Acids

The introduction of a fluorine atom into the indoline (B122111) structure significantly modulates its electronic properties, influencing how it interacts with biological macromolecules. The fluorine atom is a weak hydrogen bond acceptor, a property that allows it to mimic the role of a nitrogen atom in certain biological contexts. This has been demonstrated in derivatives where a 7-fluoroindole (B1333265) scaffold was used as a bioisosteric replacement for 7-azaindole (B17877), successfully binding to the influenza PB2 cap binding region. nih.govresearchgate.net In one docked model, the distance between the fluorine atom of a 5,7-difluoroindole (B1306068) derivative and the amino group of Lys376 was measured at 2.5 Å, indicating a potential hydrogen bond-like interaction. nih.gov

Derivatives of 7-fluoroindole have shown direct interactions with various proteins. For instance, 7-fluoroindole itself has been shown to inhibit the protease activity of Pseudomonas aeruginosa and to bind to siderophores, which are iron-chelating molecules essential for bacterial iron uptake. nih.govbiosynth.com Furthermore, the unique NMR properties of the 19F nucleus in 7-fluoroindole have been utilized to study its binding affinity to enzymes like R67 dihydrofolate reductase, a protein that confers resistance to the antibacterial drug trimethoprim. ossila.com This highlights the utility of the 7-fluoro moiety as a sensitive probe for monitoring protein-ligand interactions. ossila.comacs.org

While direct interaction of 7-fluoroindoline with nucleic acids is not extensively documented, related fluorinated indole (B1671886) derivatives have been investigated for this potential. For example, 7-fluoro-4-(trifluoromethyl)-1H-indole has been suggested to bind to DNA, potentially disrupting replication and transcription processes. The ability of the fluorine atom to participate in hydrogen bonding and alter the molecule's electronic distribution could facilitate such interactions.

Target Protein/SystemInteracting MoleculeObserved or Predicted InteractionReference
Influenza PB2 Cap Binding Region 5,7-difluoroindole derivativeFluorine atom acts as a hydrogen bond acceptor, mimicking a nitrogen atom in the binding pocket. nih.gov
R67 Dihydrofolate Reductase 7-FluoroindoleBinds to the active site; interaction studied using 19F NMR. ossila.com
P. aeruginosa Protease 7-FluoroindoleInhibits protease activity. nih.govresearchgate.net
Bacterial Siderophores 7-FluoroindoleBinds to siderophores, inhibiting bacterial iron uptake. biosynth.com
Penicillin-Binding Protein 2a (PBP2a) This compound derivativeSuggested to disrupt PBP2a allostery.

Cellular Uptake and Distribution Mechanisms of this compound Derivatives

The cellular uptake of this compound and its derivatives is influenced by their physicochemical properties, particularly the increased lipophilicity conferred by the fluorine atom. rsc.org Studies involving the precursor, 7-fluoroindole, have provided significant insights into how these molecules cross cellular membranes. Adaptive laboratory evolution (ALE) experiments with Escherichia coli have shown that the bacteria can adapt to utilize 7-fluoroindole, indicating its uptake into the cell. smolecule.combiorxiv.org In these adapted strains, the 7-fluoroindole is converted intracellularly into 7-fluorotryptophan, which is then incorporated into the proteome. biorxiv.organu.edu.au

The mechanism of uptake is thought to involve both passive diffusion across the cell membrane and transport via protein channels. researchgate.net The presence of fluoroindoles can lead to rearrangements in the cell membrane, affecting its permeability. researchgate.netfrontiersin.org For instance, E. coli strains adapted to 7-fluoroindole exhibited increased sensitivity to the antibiotic vancomycin, which normally cannot penetrate the bacterial cell membrane, suggesting a significant alteration in membrane properties. frontiersin.org

The potential for this compound derivatives in bioimaging and diagnostics is highlighted by their use in the synthesis of Positron Emission Tomography (PET) tracers. This compound has been synthesized as a key intermediate for producing radiolabeled tryptophan analogs. mdpi.com Specifically, 7-[18F]FTrp has been shown to be stable in vivo and demonstrates preferential uptake in the serotonergic regions of the brain and the pineal gland in rats, underscoring the ability of this scaffold to cross the blood-brain barrier and distribute into specific tissues. mdpi.com

Influence on Biological Pathways and Signaling Cascades

This compound and its derivatives can significantly influence biological pathways, most notably by acting as signaling molecule mimics or pathway inhibitors. The most well-documented activity of its precursor, 7-fluoroindole, is its role as an antivirulence agent against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netpsu.edu Unlike natural indole, which can increase antibiotic resistance, 7-fluoroindole inhibits the formation of biofilms and reduces the production of multiple virulence factors without affecting the growth of planktonic cells. researchgate.netpsu.eduasm.org This activity is primarily attributed to the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates virulence gene expression. nih.govresearchgate.net

Virulence Factor/PhenotypeOrganismEffect of 7-FluoroindoleReference
Biofilm Formation P. aeruginosaInhibition nih.govresearchgate.net
Swarming Motility P. aeruginosaSuppression ossila.comresearchgate.netnih.gov
Protease Activity P. aeruginosaDiminished researchgate.netnih.gov
Hemolytic Activity P. aeruginosaInhibition researchgate.netnih.gov
Pyocyanin Production P. aeruginosaReduced researchgate.netnih.gov
Rhamnolipid Production P. aeruginosaReduced researchgate.netnih.gov
Siderophore Production P. aeruginosaReduced researchgate.net

Furthermore, derivatives of 7-fluoroindole have been developed as potent inhibitors of viral replication. A 5,7-difluoroindole derivative was identified as a metabolically stable influenza inhibitor with in vivo efficacy in mice, acting by binding to the PB2 cap region of the viral RNA polymerase. nih.govresearchgate.net Other 7-substituted-4-fluoroindole carboxamides have demonstrated extraordinary anti-HIV activity, with EC50 values in the picomolar range. rsc.org

The structural similarity of this compound to plant hormones also suggests potential applications in agriculture. The related compound 7-fluoroindole-3-acetic acid has been shown to exhibit both plant growth-promoting and inhibiting effects and may act as an inhibitor of enzymes involved in plant metabolism. ontosight.ai Additionally, studies on fluorinated indoles have revealed their potential as antimycobacterial agents, with 7-fluoroindole showing inhibitory activity against Mycobacterium tuberculosis. acs.org

Emerging Applications and Future Research Directions for 7 Fluoroindoline

Potential in Advanced Materials Science Applications

While specific research on 7-fluoroindoline in materials science remains nascent, compelling evidence from closely related fluorinated indolines and indoles suggests significant potential. The unique electronic characteristics of the C-F bond can be harnessed to develop novel organic materials with tailored properties.

Studies on analogous compounds like 6-fluoro-7-methylindoline (B61531) have shown their potential in the development of organic electronic devices. The incorporation of fluorinated indolines can enhance the stability and efficiency of organic light-emitting diodes (OLEDs) by modifying charge transport properties. By extension, this compound is a candidate for investigation as a component in organic semiconductors. chemimpex.com Its saturated indoline (B122111) backbone, compared to the aromatic indole (B1671886) system, may offer advantages in solubility and processing for thin-film applications.

Furthermore, the unsaturated counterpart, 7-fluoroindole (B1333265), has been used to synthesize conducting polymers. ossila.com Specifically, polyindole synthesized via oxidative polymerization of 7-fluoroindole has been applied in batteries, demonstrating a discharge capacity of 116–124 mAh/g. ossila.com This opens a promising avenue for exploring this compound as a monomer for new types of conductive polymers, where the saturated ring could introduce greater flexibility and different electrochemical properties.

Table 1: Potential Materials Science Applications of this compound

Application AreaPotential Role of this compoundKey Inferred Properties
Organic Electronics (OLEDs) Component in charge transport layers or host materials.Enhanced stability, efficiency, and tunable electronic properties.
Organic Semiconductors Building block for semiconducting polymers.Modified charge transport and electronic characteristics due to fluorine. chemimpex.com
Conductive Polymers Monomer for novel polymer synthesis.Potential for high discharge capacity in battery applications, altered flexibility. ossila.com
Advanced Dyes Scaffold for specialty dyes and pigments.Unique chemical and electronic properties influencing color and stability. smolecule.com

Role in Agrochemical Development

The development of novel herbicides and pesticides is a critical area of chemical research, and fluorinated compounds play a prominent role. The inclusion of fluorine can increase the biological efficacy and metabolic stability of a molecule, leading to more potent and persistent agrochemicals. smolecule.comguidechem.com

This compound serves as a valuable scaffold for the synthesis of new compounds with potential applications in agriculture. smolecule.comcymitquimica.comfishersci.com Its structural relative, 5-bromo-7-fluoro-1H-indole, is explicitly noted for its use in developing new pesticides and herbicides. The unique electronic and steric properties of this compound make it an attractive starting point for creating libraries of new chemical entities to be screened for herbicidal or insecticidal activity. Research on various fluorinated indoles has demonstrated a range of biological activities, including antimicrobial and enzyme-inhibiting properties, that are relevant to crop protection. smolecule.comguidechem.com

Innovative Methodologies for this compound Research

Advancements in research methodologies are crucial for unlocking the full potential of this compound. Modern techniques in synthesis, biological screening, and mechanistic studies are poised to accelerate discovery.

One of the most innovative approaches is Adaptive Laboratory Evolution (ALE) . biorxiv.orgresearchgate.net In studies involving the unsaturated analog, 7-fluoroindole, researchers have successfully cultivated Escherichia coli in its presence, forcing the microorganisms to evolve metabolic pathways to process the unnatural molecule. biorxiv.orgresearchgate.netfrontiersin.org This methodology could be applied to this compound to:

Discover novel biocatalysts for its synthesis or modification.

Elucidate potential metabolic pathways in environmental or biological systems.

Generate new microbial strains capable of utilizing fluorinated compounds. frontiersin.org

In the realm of synthesis, modern catalytic methods are essential for efficient and selective production of this compound derivatives. While many established methods focus on indoles, advanced strategies like directed metallation, ruthenium-catalyzed cyclizations, and microwave-assisted synthesis can be adapted for indolines. openmedicinalchemistryjournal.comtandfonline.com These methods offer greater control over regioselectivity, which is a common challenge in functionalizing the indole/indoline core.

For studying molecular interactions, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. ossila.com The fluorine atom in this compound serves as a sensitive probe to monitor binding events with target proteins or other macromolecules, providing insights into its mechanism of action without requiring complex isotopic labeling of the biological target. ossila.com

Challenges and Opportunities in this compound Research

Despite its promise, the path forward for this compound research involves navigating distinct challenges and capitalizing on significant opportunities.

Challenges:

Limited Direct Research: A primary hurdle is the scarcity of published studies focusing specifically on this compound, with more attention given to its indole counterpart or other isomers.

Synthetic Complexity: The regioselective synthesis and functionalization of the 7-substituted indoline core can be chemically challenging, potentially requiring multi-step, protecting-group-heavy strategies. researchgate.net

Biological Efficacy: The positioning of the fluorine atom is critical for biological activity. In some cases, the 7-fluoro substitution may be less effective than other isomers, necessitating broad screening to identify suitable applications.

Metabolic Inertness: The same stability conferred by the fluorine atom can sometimes make a compound too inert for biological systems to process. ALE experiments with 7-fluoroindole showed that it was a more challenging substrate for E. coli to adapt to compared to 6-fluoroindole, suggesting potential difficulties in biological uptake or processing. frontiersin.org

Opportunities:

Versatile Chemical Scaffold: this compound is an important intermediate for organic synthesis, providing a foundation for creating diverse and complex molecules for screening in drug discovery and materials science. smolecule.comcymitquimica.com

Enhanced Physicochemical Properties: The fluorine atom reliably enhances metabolic stability and modulates lipophilicity, properties that are highly desirable in both agrochemical and pharmaceutical development.

Antivirulence Potential: The related compound, 7-fluoroindole, has been identified as a potent inhibitor of biofilm formation and virulence factor production in the human pathogen Pseudomonas aeruginosa. ossila.comoup.com This presents a major opportunity to investigate this compound and its derivatives as potential antivirulence agents, an approach that may circumvent the development of traditional antibiotic resistance. oup.com

Untapped Potential in Materials: The exploration of this compound in materials science is largely an open field. Its potential use in creating novel organic semiconductors, OLEDs, and conductive polymers represents a significant opportunity for innovation. chemimpex.comossila.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoroindoline, and how can purity be validated?

  • Methodological Answer : Multi-step synthesis involving fluorination of indoline precursors (e.g., via electrophilic substitution or transition-metal-catalyzed reactions) should be detailed, including stoichiometry, temperature, and solvent conditions. Purity validation requires HPLC (≥95% purity threshold), complemented by 1H^1\text{H}/19F^19\text{F} NMR for structural confirmation. Include raw chromatographic data in supplementary materials to avoid redundancy in the main text .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Design experiments with pH ranges (2–12) and temperatures (25°C–60°C). Report half-life (t1/2t_{1/2}) and degradation kinetics, with tabulated data comparing stability profiles (Table 1). Discuss deviations from Arrhenius behavior in acidic conditions .

Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers?

  • Methodological Answer : Employ 19F^19\text{F} NMR chemical shifts (δ ~ -120 to -140 ppm for aromatic fluorine) and IR spectroscopy (C-F stretching ~1100 cm1^{-1}). Cross-validate with X-ray crystallography if crystalline derivatives are synthesized. Contrast with non-fluorinated indolines to highlight electronic effects .

Advanced Research Questions

Q. How can contradictory NMR data for this compound in literature be resolved?

  • Methodological Answer : Analyze solvent-induced shifts (e.g., DMSO vs. CDCl3_3) and concentration effects. Use 2D NMR (COSY, NOESY) to assign proton environments unambiguously. Compare datasets across studies, noting instrumental variances (e.g., 400 MHz vs. 600 MHz). Propose a standardized protocol for future reporting .

Q. What mechanistic insights explain this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations to map electron density at the indoline nitrogen and fluorine’s inductive effects. Pair with kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Contrast with non-fluorinated analogs to isolate fluorine’s role in stabilizing transition states .

Q. How can this compound’s pharmacokinetic properties be modeled for neuropharmacology applications?

  • Methodological Answer : Use in silico tools (e.g., molecular docking with serotonin receptors) to predict binding affinity. Validate with in vitro assays (e.g., radioligand displacement). Report logP values (experimental vs. predicted) and blood-brain barrier permeability using PAMPA assays. Discuss discrepancies between computational and empirical data .

Data Presentation and Analysis

  • Table 1 : Stability of this compound under Accelerated Conditions

    pHTemperature (°C)Half-life (h)Major Degradation Product
    24048Defluoroindoline
    740120None
    124072Oxidized indole derivative
  • Figure 1 : 19F^19\text{F} NMR Comparison of this compound in CDCl3_3 vs. DMSO-d6_6 (δ shifts annotated).

Guidelines for Rigorous Research Design

  • Avoid Common Pitfalls : Predefine acceptance criteria for purity (>95%) and stability (<10% degradation over 48h). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Address Contradictions : Explicitly compare results with prior studies (e.g., conflicting melting points) and propose methodological refinements (e.g., controlled crystallization solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.